molecular formula C8H12O2 B14499343 5-Hydroxyocta-1,7-dien-4-one CAS No. 63581-00-0

5-Hydroxyocta-1,7-dien-4-one

Cat. No.: B14499343
CAS No.: 63581-00-0
M. Wt: 140.18 g/mol
InChI Key: HKQHXYMGCPJXOF-UHFFFAOYSA-N
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Description

5-Hydroxyocta-1,7-dien-4-one is a chemical compound with a unique structure that includes a hydroxyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyocta-1,7-dien-4-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out in polar solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyocta-1,7-dien-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

5-Hydroxyocta-1,7-dien-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Hydroxyocta-1,7-dien-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyhex-1,7-dien-4-one
  • 5-Hydroxydec-1,7-dien-4-one
  • 5-Hydroxyhept-1,7-dien-4-one

Comparison

Compared to similar compounds, 5-Hydroxyocta-1,7-dien-4-one may exhibit unique properties due to its specific chain length and functional groups. These differences can influence its reactivity, stability, and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

63581-00-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-hydroxyocta-1,7-dien-4-one

InChI

InChI=1S/C8H12O2/c1-3-5-7(9)8(10)6-4-2/h3-4,7,9H,1-2,5-6H2

InChI Key

HKQHXYMGCPJXOF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)CC=C)O

Origin of Product

United States

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